molecular formula C9H13N3O B11743179 2-(Oxan-3-yl)pyrimidin-5-amine

2-(Oxan-3-yl)pyrimidin-5-amine

Cat. No.: B11743179
M. Wt: 179.22 g/mol
InChI Key: MYNMXMCNDAYCJX-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)pyrimidin-5-amine is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure, featuring a pyrimidine core linked to an oxane (tetrahydropyran) ring, is commonly found in compounds designed to modulate biological targets. The pyrimidine scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with a variety of enzymes and receptors . Research into analogous compounds reveals that similar structures are frequently investigated as key building blocks for the development of potent inhibitors. For instance, pyrimidine and pyrimidine-fused heterocycles are prevalent in compounds targeting phosphodiesterases (PDE2) , kinases , and other therapeutically relevant enzymes. The inclusion of a saturated oxane ring, as seen in this compound, is a common strategy in drug design to improve physicochemical properties and metabolic stability . The molecular framework of this compound makes it a valuable template for constructing more complex molecules. It can be utilized in the synthesis of potential therapeutics for a range of conditions, reflecting the broad utility of its core structure. This includes research into central nervous system disorders , inflammatory diseases , and oncology . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(oxan-3-yl)pyrimidin-5-amine

InChI

InChI=1S/C9H13N3O/c10-8-4-11-9(12-5-8)7-2-1-3-13-6-7/h4-5,7H,1-3,6,10H2

InChI Key

MYNMXMCNDAYCJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC=C(C=N2)N

Origin of Product

United States

Iii. Structure Activity Relationship Sar Studies of 2 Oxan 3 Yl Pyrimidin 5 Amine Derivatives

Influence of Oxane Ring Substitutions on Biological Activity Profiles

The oxane moiety, a saturated heterocyclic ring, can significantly impact the physicochemical properties and biological activity of the parent molecule through steric, conformational, and electronic effects.

Positional Isomerism of Oxane Attachment (e.g., C2, C3, C4 Linkage)

While specific comparative studies on the positional isomers of 2-(oxanyl)pyrimidin-5-amine are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that the attachment point of the oxane ring to the pyrimidine (B1678525) core would have a profound impact on the molecule's three-dimensional shape and its ability to interact with a biological target. The linkage at C2, C3, or C4 of the oxane ring would alter the vector and spatial orientation of the pyrimidine core relative to the oxane ring, thereby influencing binding affinity and selectivity. For instance, in other heterocyclic systems, the position of a substituent can dramatically alter the binding mode and potency by placing key functional groups in or out of favorable interaction zones within a receptor's binding pocket.

Stereochemical Effects of the Oxane Moiety on Molecular Interactions

The stereochemistry of the oxane ring is a critical factor in determining the biological activity of chiral derivatives. For 2-(oxan-3-yl)pyrimidin-5-amine, the C3 position of the oxane ring is a chiral center, leading to the existence of (R) and (S) enantiomers. These enantiomers can exhibit different pharmacological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. In a study on related heterocyclic compounds, it was demonstrated that different stereoisomers can have significantly different biological activities, with one enantiomer often being more potent than the other. nih.gov The specific spatial arrangement of the pyrimidine ring relative to the oxane ring in each enantiomer will dictate the precise nature of the interactions with target residues.

Impact of Pyrimidine Ring Substitutions on Pharmacological Response

Substitutions on the pyrimidine ring are well-established to be a key determinant of the biological activity and selectivity of pyrimidine-based inhibitors. nih.gov

Modifications at the Pyrimidine C2 Position and their Effects

The C2 position of the pyrimidine ring is a common site for modification in the development of kinase inhibitors. nih.govgrowingscience.com In many pyrimidine-based inhibitors, a group at the C2 position can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov The nature of the substituent at this position—whether it is a hydrogen bond donor, acceptor, or a hydrophobic group—can significantly influence the binding affinity and selectivity profile. For instance, in a series of 2-aminopyrimidine derivatives, substitution at the C2 position with various amino groups led to significant variations in kinase inhibitory activity. nih.gov

Table 1: Illustrative Impact of C2-Substitutions on Kinase Inhibition for a Generic 2-Substituted Pyrimidine Scaffold

Compound ID C2-Substituent Target Kinase IC50 (nM)
A-NH2Kinase X150
B-NH-CH3Kinase X75
C-NH-PhenylKinase X25
D-O-PhenylKinase X500

This table is a hypothetical representation to illustrate the general principles of SAR at the C2 position based on findings in related pyrimidine series and does not represent actual data for this compound derivatives.

Role of the Pyrimidine C5-Amino Group in Ligand-Target Binding

The amino group at the C5 position of the pyrimidine ring can play a crucial role in ligand-target interactions. This group can act as a hydrogen bond donor, forming interactions with amino acid residues in the binding pocket of a target protein. nih.gov The presence and orientation of this amino group can be critical for anchoring the molecule in the active site and contributing to its binding affinity. In some kinase inhibitors, the C5 substituent is directed towards the solvent-exposed region and can be modified to improve physicochemical properties without negatively impacting binding. However, in other cases, it can form key interactions that contribute to potency and selectivity. mdpi.com Molecular modeling studies on related pyrimidine-based inhibitors have highlighted the importance of hydrogen bonding interactions involving substituents at the C5 position for stabilizing the ligand-receptor complex. researchgate.net

Exploration of Other Substituents on the Pyrimidine Core

Beyond the primary oxane and amine groups, the pyrimidine core of this compound offers additional points for modification, primarily at the C4 and C6 positions. Research into analogous systems demonstrates that substitutions at these positions can significantly influence a compound's biological activity and selectivity profile. nih.gov

Studies on various 2,4-diaminopyrimidine and 4-anilinopyrimidine series have shown that the nature, size, and position of substituents on the pyrimidine ring are critical determinants of kinase inhibition potency and selectivity. mdpi.comnih.gov For instance, in one study on anilinopyrimidine derivatives, functionalization at both the 4 and 6 positions with para-hydroxyaniline moieties resulted in compounds with the lowest selectivity, targeting a broad number of kinases. nih.gov Conversely, the introduction of a 6-phenyl group led to high selectivity for certain receptor tyrosine kinases like KIT and PDGFRβ over others. nih.gov

In the context of Aurora kinase inhibitors, a 6-methyl group on a pyrimidine-2,4-diamine scaffold was found to be a versatile feature for developing inhibitors that adopt the DFG-out conformation, an inactive state of the kinase. acs.org This highlights how even a small alkyl substituent can impart significant conformational control and enhance selectivity.

The following table summarizes SAR findings from analogous pyrimidine-based kinase inhibitors, illustrating the impact of substitutions at the C4 and C6 positions.

Parent Scaffold Position of Substitution Substituent Observed Effect on Activity/Selectivity
4-AnilinopyrimidineC6PhenylaminoInhibition of KIT and PDGFRβ was not significantly affected compared to phenyl substitution. nih.gov
4-AnilinopyrimidineC6PhenylConferred high selectivity for KIT and PDGFRβ over PDGFRα, CSF1R, and FLT3. nih.gov
4-AnilinopyrimidineC5PhenylLed to broader inhibition of the class III RTK subfamily. nih.gov
Pyrimidine-2,4-diamineC6MethylFound to be a key feature in a versatile scaffold for developing selective Aurora A kinase inhibitors. acs.org
4-AnilinopyrimidineC4 and C6p-Hydroxyaniline (at both)Resulted in the lowest selectivity, targeting a broad range of kinases. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Analogous Pyrimidine-Oxane Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.govresearchgate.net For pyrimidine-based systems, these strategies have been widely employed to enhance potency, alter selectivity, and improve drug-like properties. nih.gov

Bioisosteric Replacements:

A common bioisosteric replacement for the pyrimidine ring is another nitrogen-containing heterocycle. The pyrazolo[1,5-a]pyrimidine scaffold, for example, is considered a promising alternative for developing potent and selective CSNK2 inhibitors. acs.org Similarly, pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of the adenine ring of ATP, enabling them to effectively mimic hinge-region binding interactions within a kinase active site. researchgate.net In one instance, replacing a pyrimidine N-3 atom with a C-H group to form a pyridine analog resulted in a 44-fold and 127-fold loss of potency against cathepsins S and K, respectively, demonstrating the critical role of specific nitrogen atoms in target engagement. nih.gov

Another strategy involves replacing key functional groups on the scaffold. In a series of pyrazolo[1,5-a]pyrimidine inhibitors, an amide group crucial for binding was successfully replaced with a 1,2,4-triazole bioisostere. acs.org This change maintained key hydrogen bonds, improved potency, and enhanced metabolic stability, although it came at the cost of reduced aqueous solubility. acs.org

The table below provides examples of bioisosteric replacements in related pyrimidine systems.

Original Scaffold/Group Bioisosteric Replacement Target/System Outcome
PyrimidinePyridineCathepsin ProteasesReplacement of pyrimidine N-3 with C-H led to a significant loss of potency, indicating the nitrogen was crucial for activity. nih.gov
PyrimidinePyrazolo[3,4-d]pyrimidineKinases (general)This fused heterocycle is an effective bioisostere of adenine, mimicking ATP binding. researchgate.net
Amide Group1,2,4-TriazoleCSNK2 KinaseImproved potency and metabolic stability while maintaining key binding interactions. acs.org
Phenyl RingThiopheneAntihistaminesResulted in Pizotifen, a better medicine for migraine treatment compared to the phenyl-containing parent compound. nih.gov
Phenyl RingPyridineAntihistaminesProduced Azatadine, which had improved solubility over the parent compound. nih.gov

Scaffold Hopping:

Scaffold hopping aims to replace the central core of a molecule with a structurally distinct scaffold while preserving the spatial arrangement of key functional groups. This can lead to compounds with entirely new intellectual property and potentially better pharmacological profiles. For instance, a scaffold hopping strategy was used to generate new aryl 2-amino pyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another example, researchers applied a scaffold-hopping approach to natural alkaloids like deoxyvasicinone, which contain a fused pyrimidine ring. By replacing the benzene ring portion of the scaffold with a thiophene ring, they created novel tricyclic thieno[3,2-d]pyrimidines with significant anticancer activity. mdpi.com This demonstrates how replacing a part of the fused ring system can lead to new biological activities. These strategies highlight the versatility of the pyrimidine motif and the potential for discovering novel, highly active compounds by systematically altering the core structure or its key bioisosteric features.

Iv. Biological Activity and Mechanistic Investigations of 2 Oxan 3 Yl Pyrimidin 5 Amine Analogs

In Vitro Pharmacological Profiling and Cellular Assay Development

The initial stages of characterizing the biological effects of 2-(Oxan-3-yl)pyrimidin-5-amine analogs involve a comprehensive in vitro assessment to determine their efficacy, potency, and selectivity. This is achieved through a combination of cell-based assays and direct studies of interactions with enzymes and receptors.

Cell-Based Assays for Efficacy and Potency Determination

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of pyrimidine (B1678525) analogs against various cell lines, particularly cancer cells. A commonly employed method is the MTT (3-[4,5-dimethyl-2-thiazolyl]-2, 5-diphenyl-2H-tetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov Through these assays, the half-maximal inhibitory concentration (IC50) is calculated, providing a quantitative measure of a compound's potency.

For instance, various pyrimidine derivatives have demonstrated significant activity against a panel of human tumor cell lines. gsconlinepress.com Studies have reported the efficacy of certain pyrimidine-5-carbonitrile compounds against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. gsconlinepress.com Similarly, other pyrimidine analogs have shown potent antiproliferative activity against prostate cancer cells (DU-145) and triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. gsconlinepress.comnih.gov

Interactive Table: Antiproliferative Activity of Selected Pyrimidine Analogs

Enzyme and Receptor Binding Studies

To understand the specific molecular targets of this compound analogs, enzyme and receptor binding studies are conducted. These assays measure the direct interaction of the compounds with purified proteins, providing insights into their mechanism of action and selectivity.

Many pyrimidine derivatives are designed as kinase inhibitors. ekb.eg Enzymatic assays are used to determine the IC50 values of these compounds against specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs). nih.govekb.eg For example, a pyrimidine-based compound exhibited an IC50 of 27.4 nM against FAK, and another analog showed an IC50 of 290 nM against CDK6. nih.gov In other studies, pyrimidine-5-carbonitrile derivatives have emerged as potent EGFR inhibitors, with some compounds showing IC50 values in the low nanomolar range, comparable to the standard drug erlotinib. ekb.eg

Beyond kinases, pyrimidine analogs have been investigated as inhibitors of other enzymes, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov Additionally, radioligand binding studies are employed to investigate the affinity of these compounds for various receptor subtypes, such as adenosine receptors. nih.govresearchgate.net

Interactive Table: Enzymatic Inhibitory Activity of Selected Pyrimidine Analogs

Target Identification and Validation Methodologies

Identifying the specific molecular target(s) of a biologically active compound is a critical step known as target deconvolution. technologynetworks.com This process is essential for understanding the compound's mechanism of action and for further rational drug design. researchgate.net A variety of biochemical, genetic, and proteomic strategies are employed for this purpose.

Biochemical Approaches for Target Deconvolution

Biochemical methods aim to directly identify the protein(s) that physically interact with the small molecule.

Affinity Chromatography: This is a widely used technique where the small molecule (ligand) is chemically modified with a linker and immobilized on a solid support, such as beads. technologynetworks.comnih.gov A cell lysate or protein extract is then passed over this support. Proteins that bind to the immobilized ligand are captured, while unbound proteins are washed away. technologynetworks.com The bound proteins are then eluted and identified, typically using mass spectrometry. technologynetworks.com A major consideration for this method is that the chemical modification of the compound should not interfere with its protein-binding properties. researchgate.net

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis. nih.gov In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited digestion by a protease. The target protein, stabilized by the ligand, will be more resistant to digestion compared to other proteins. The remaining intact proteins can then be identified by mass spectrometry. nih.gov An advantage of DARTS is that it does not require modification of the small molecule. nih.gov

Capture Compound Mass Spectrometry (CCMS): This proteome-wide approach uses unique tri-functional small molecule probes called Capture Compounds® to identify specific binding protein targets. criver.com These probes allow for the binding, covalent capture, and isolation of target proteins from their native environments, including complex biological matrices like cell lysates and even living cells. criver.com

Genetic and Proteomic Strategies for Target Confirmation

Genetic and proteomic approaches provide complementary information to confirm the targets identified through biochemical methods and to understand their functional relevance in a cellular context.

Genetic Screening: These approaches, often first tested in model organisms like Saccharomyces cerevisiae, aim to identify genes that modulate the cellular response to a compound. nih.gov Techniques such as short hairpin RNA (shRNA) or CRISPR-based screening can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, thereby pointing to the target or its pathway. researchgate.netnih.gov

Gene Expression Profiling: By analyzing changes in the transcriptome of cells treated with a compound, one can infer its mechanism of action. nih.gov The gene expression signature produced by the compound can be compared to a database of signatures from cells with known genetic perturbations or treated with drugs with known mechanisms. nih.gov

Chemical Proteomics: This approach catalogs proteome-wide interactions of a small molecule. nih.gov One method involves using the small molecule as an affinity reagent to capture interacting proteins, which are then identified by mass spectrometry. nih.gov Another label-free technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. researchgate.net

Elucidation of Molecular Mechanisms of Action

Once the molecular target of a this compound analog is identified and validated, further studies are conducted to elucidate the downstream molecular consequences of the drug-target interaction. This involves investigating the modulation of signaling pathways and cellular processes that lead to the observed physiological effect.

For example, if an analog is identified as a CDK2 inhibitor, its mechanism would involve blocking the activity of the CDK2/cyclin complex. This inhibition would prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, often at the G1/S transition. ijrpr.com This can subsequently induce apoptosis, or programmed cell death. ijrpr.com

If the target is an enzyme like DHODH, its inhibition would disrupt the de novo synthesis of pyrimidines. nih.govembopress.org This pyrimidine starvation can lead to a downregulation of protein synthesis pathways and ultimately inhibit cell proliferation, a mechanism particularly effective against rapidly dividing cancer cells that have a high demand for nucleotides. embopress.org

In cases where the analog targets a receptor tyrosine kinase like EGFR, binding of the inhibitor to the kinase domain prevents its activation. This blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis. The inhibition of these pathways ultimately leads to the observed anticancer effects. ekb.eg Therefore, by integrating data from cellular assays, target identification, and pathway analysis, a comprehensive understanding of the molecular mechanism of action for these pyrimidine analogs can be achieved.

Kinase Inhibition Profiles and ATP-Binding Site Interactions

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites. nih.gov This has led to the development of numerous pyrimidine-based kinase inhibitors.

Analogs have demonstrated potent inhibitory activity against a variety of kinases. For instance, a series of 2-substituted aniline pyrimidine derivatives were identified as dual inhibitors of Mer and c-Met kinases, with compound 17c showing IC₅₀ values of 6.4 nM and 26.1 nM, respectively. mdpi.com Another study developed novel aminopyrimidine-based inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov Compound 8h from this series exhibited a high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM. nih.gov Molecular docking studies revealed that the aminopyrimidine core of these inhibitors forms crucial hydrogen bond interactions with the hinge region of the kinase. nih.gov

Furthermore, pyrimidine derivatives have been developed as inhibitors for other significant cancer-related kinases. Certain analogs show potent inhibition of Spleen Tyrosine Kinase (Syk), a target for inflammatory disorders and cancer. researchgate.net Other derivatives have been designed to target the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is implicated in cancer cell survival. nih.gov Additionally, various pyrimidine-based compounds have shown potent inhibitory activity against receptor tyrosine kinases such as EGFR, HER-2, KDR (VEGFR-2), and PDGFRα. mdpi.com For example, analogs 11 and 13 , featuring a (trifluoromethyl)benzene ring, were highly potent against EGFR, achieving 91% and 92% inhibition at a concentration of 10 nM. mdpi.com

Table 1: Kinase Inhibition by Pyrimidine Analogs

Compound/Analog SeriesTarget KinaseInhibitory Activity (IC₅₀ / % Inhibition)Reference
Compound 17cMer6.4 nM mdpi.com
Compound 17cc-Met26.1 nM mdpi.com
Compound 8hPLK40.0067 μM nih.gov
Analog 11EGFR91% at 10 nM mdpi.com
Analog 13EGFR92% at 10 nM mdpi.com
Pyrazolo[3,4-d]pyrimidinesBTKApproved inhibitor (Ibrutinib) nih.gov
Pyrazolo[3,4-d]pyrimidinesJAK1/2Approved inhibitor (Ruxolitinib) nih.gov

Modulation of Phosphodiesterase (PDE) Activity

Certain pyrimidine analogs have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE5. nih.gov PDE5 inhibitors are known to prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation. nih.gov A study on aminothiazole-based pyridine analogs found that several compounds, including compound 2 , completely inhibited PDE5 (100% inhibition). nih.gov Similarly, a series of 8H-Pyrido[2,3-d]pyrimidin-7-one derivatives were developed as potent and highly selective PDE5 inhibitors. nih.gov The 5-methyl analogue 5b from this series demonstrated a potent relaxant effect on isolated rabbit corpus cavernosum, with an EC₃₀ value of 0.85 nM, highlighting its significant PDE5 inhibitory activity. nih.gov

Table 2: Phosphodiesterase (PDE5) Inhibition by Pyrimidine Analogs

Compound/Analog SeriesInhibitory ActivityReference
Aminothiazole-based pyridine analog 2100% inhibition nih.gov
Aminothiazole-based pyridine analog 5100% inhibition nih.gov
8H-Pyrido[2,3-d]pyrimidin-7-one analog 5bEC₃₀ = 0.85 nM nih.gov

Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Analogs based on the thieno[2,3-d]pyrimidine scaffold have emerged as effective Topoisomerase II inhibitors. nih.gov In one study, fifteen hexahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer and Topoisomerase II inhibitory activity. nih.gov Compound 8 from this series showed the highest inhibitory activity against Topoisomerase IIα with an IC₅₀ of 41.67 μM, which was more potent than the reference drug etoposide (IC₅₀ = 99.86 μM). nih.gov Mechanistic studies revealed that compound 8 induced cell growth arrest at the G2/M phase and significantly increased the total apoptotic ratio in colon HT-29 cancer cells. nih.gov This apoptotic effect was further supported by an 8.63-fold increase in the level of caspase-3. nih.gov

Table 3: Topoisomerase IIα Inhibition by Thieno[2,3-d]pyrimidine Analogs

CompoundInhibitory Activity (IC₅₀)Mechanism of ActionReference
Compound 841.67 ± 3.89 μMG2/M phase arrest, 19.1-fold increase in apoptosis nih.gov
Compound 6c-8.49-fold increase in caspase-3 nih.gov
Etoposide (Reference)99.86 ± 5.02 μM- nih.gov

Other Enzyme Inhibition Pathways (e.g., Glucokinase, Glycogen Synthase Kinase-3β)

Beyond kinases, PDEs, and topoisomerases, pyrimidine analogs have been shown to inhibit other crucial enzymes. Glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase, is a key regulator in many cellular processes and is linked to diseases including Alzheimer's, type 2 diabetes, and cancer. nih.gov A series of 2-(anilino)pyrimidine-4-carboxamides were identified as highly potent and selective GSK-3 inhibitors. nih.gov Similarly, a library of pyrimidin-4-one-1,2,3-triazole conjugates was synthesized and evaluated as GSK-3β inhibitors. nih.gov Compound 3n from this series was the most potent, with an IC₅₀ value of 82 nM. Molecular docking studies indicated that this compound forms key hydrogen bonds with Val 135 and Lys 183 residues in the active site of GSK-3β. nih.gov In another study, pyrazolo[1,5-a]pyrimidin-7-amine derivatives also demonstrated strong inhibitory potencies against the GSK3β enzyme. dntb.gov.ua

Table 4: GSK-3β Inhibition by Pyrimidine Analogs

Compound/Analog SeriesInhibitory Activity (IC₅₀)Reference
Compound 3n (Pyrimidin-4-one-1,2,3-triazole conjugate)82 nM nih.gov
4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol17.2 nM researchgate.net
Pyrazolo[1,5-a]pyrimidin-7-amine derivativesStrong inhibitory potency dntb.gov.ua

Receptor Agonism/Antagonism and Signal Transduction Pathways

The structural versatility of pyrimidine analogs allows them to interact with various cell surface receptors, including G protein-coupled receptors (GPCRs) like adenosine receptors. A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and found to have nanomolar and subnanomolar binding affinities for the human A₁ and A₂A adenosine receptors. mdpi.com Specifically, compound 18 showed high affinity with a Kᵢ of 1.9 nM for the hA₁ receptor and 0.06 nM for the hA₂A receptor. mdpi.com Molecular docking studies suggest these compounds fit into the binding cavity, with the thiazolo[5,4-d]pyrimidine scaffold situated between key amino acid residues, forming π–π interactions. mdpi.com The exocyclic amine group also forms important polar interactions with residues such as Asn253. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine analogs have been shown to exhibit A₁ adenosine receptor affinity, with the most potent compound having an IC₅₀ of 6.4 x 10⁻⁶ M. nih.gov

Table 5: Adenosine Receptor Affinity of Pyrimidine Analogs

Compound/Analog SeriesTarget ReceptorBinding Affinity (Kᵢ / IC₅₀)Reference
Compound 18 (Thiazolo[5,4-d]pyrimidine)Human A₁1.9 nM mdpi.com
Compound 18 (Thiazolo[5,4-d]pyrimidine)Human A₂A0.06 nM mdpi.com
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA₁6.4 μM nih.gov
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA₂19.2 μM nih.gov

Preclinical Efficacy Studies in Relevant Disease Models (excluding human trials)

In Vivo Efficacy in Oncology Models

The potent enzymatic and cellular activities of pyrimidine analogs have translated into significant efficacy in preclinical animal models of cancer. A potent and orally bioavailable PERK inhibitor, compound (28) , was evaluated in a 786-O renal cell carcinoma xenograft model. nih.gov The study observed dose-dependent and statistically significant tumor growth inhibition, validating its potential as an anticancer agent. nih.gov

In a separate study, a novel analog of combretastatin A-4, (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1H-indol-3-yl) methanone , was tested in a human tumor xenograft model using MCF-7 breast cancer cells in Balb/c mice. researchgate.net The compound, administered at 5 mg/kg, caused significant inhibition in tumor growth from day 5 to day 18, with the percent tumor growth inhibition (%TGI) ranging from 55.66% to 75.93% compared to the control group. researchgate.net Furthermore, novel thieno[2-3-b]pyridine derivatives have demonstrated potent anti-proliferative activity, with compounds 7h and 7i showing IC₅₀ concentrations of 25–50 nM against HCT116 and MDA-MB-231 cancer cells. mdpi.com The development of pyridine-pyrimidine amides as microtubule polymerization inhibitors has also shown promise, with in vivo efficacy models supporting their further development for treating solid tumors. nih.gov

Table 6: In Vivo Efficacy of Pyrimidine Analogs in Oncology Models

Compound/Analog SeriesCancer ModelEfficacy OutcomeReference
Compound (28) (PERK Inhibitor)786-O renal cell carcinoma xenograftDose-dependent, significant tumor growth inhibition nih.gov
(2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1H-indol-3-yl) methanoneMCF-7 breast cancer xenograft55.66% - 75.93% Tumor Growth Inhibition researchgate.net
Pyridine-pyrimidine amidesSolid tumor modelsDemonstrated in vivo efficacy nih.gov

Anti-inflammatory Activity in Animal Models

While direct in vivo anti-inflammatory data for analogs of this compound are not extensively available in the public domain, the broader class of pyrimidine derivatives has demonstrated significant anti-inflammatory properties in various animal models. These studies provide a foundational understanding of the potential anti-inflammatory effects that could be extrapolated to the specific analogs .

For instance, a study on a novel hybrid nonsteroidal anti-inflammatory drug (NSAID) derivative containing a tetrahydropyran (B127337) ring, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), showcased notable anti-inflammatory activity. In mouse models, this compound was effective in reducing paw edema induced by carrageenan and bradykinin, as well as capsaicin-induced ear edema. nih.gov The compound was also found to inhibit the migration of leukocytes and decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine IL-10. nih.gov

Another research effort synthesized novel pyrimidine analogs and evaluated their anti-inflammatory potential. Certain compounds from this series exhibited significant anti-inflammatory effects, with potency ranging from 61-86% compared to the standard drug ibuprofen at one hour post-carrageenan administration. nih.gov Similarly, novel pyrano[2,3-d]pyrimidine analogs have also been synthesized and tested for their anti-inflammatory capabilities. nih.gov

These findings underscore the potential of the pyrimidine scaffold, and by extension, the tetrahydropyran-containing pyrimidine analogs, as a source of new anti-inflammatory agents. The mechanisms often involve the inhibition of key inflammatory mediators and pathways.

Antibacterial and Antifilarial Evaluations

The antimicrobial potential of pyrimidine derivatives has been a subject of considerable investigation. Various analogs have been synthesized and evaluated for their activity against a range of bacterial and filarial pathogens.

In one study, novel pyrimidine analogs demonstrated notable antimicrobial activity. One particular compound exhibited a higher potential against fungal strains like B. dothidea, Phomopsis sp., and B. cinerea when compared to the standard, pyrimethanil. nih.gov Another study on new thienopyridine analogs showed prominent antimicrobial potential against bacteria such as Bacillus cereus, S. aureus, P. aeruginosa, and E. coli, as well as fungi including C. albicans, Trichophyton rubrum, and A. flavus. nih.gov

Furthermore, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine-substituted piperazine moiety were designed and synthesized. These compounds exhibited antibacterial activity primarily against gram-positive bacteria. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were in the range of 2-32 µg/mL. nih.gov

While specific antifilarial data for this compound analogs is limited, the broader class of pyrimidine derivatives has been explored for such activities. The structural similarities to other biologically active heterocyclic compounds suggest that this is a promising area for future investigation.

Investigations in Neurological and Metabolic Disease Models

Pyrimidine analogs are increasingly being investigated for their potential in treating neurodegenerative and metabolic diseases. Their ability to interact with various biological targets in the central nervous system and metabolic pathways makes them attractive candidates for drug discovery in these areas.

The pyrimidine scaffold has gained significant attention for its potential role in managing neurodegeneration by improving cognitive functions. researchgate.net Pyrimidine-containing compounds have been developed as potent inhibitors of several biological targets implicated in various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, diabetic neuropathy, and multiple sclerosis. researchgate.net For example, substituted pyrimidine derivatives have been explored for their multi-target approach in Alzheimer's disease, targeting cholinesterases, Aβ-aggregation, and β-secretase. nih.gov

Selectivity Assessment and Off-Target Activity Profiling

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. For pyrimidine-based compounds, which often target ATP-binding sites in kinases, selectivity profiling is of utmost importance.

Pyrrolo[2,3-d]pyrimidine derivatives, for instance, have been developed as potent kinase inhibitors. The deazapurine framework of this scaffold mimics adenine, the natural ligand of ATP, allowing these compounds to bind to the ATP-binding sites of various kinases. nih.gov Strategic modifications to the pyrrolopyrimidine structure are employed to enhance selectivity and potency. nih.gov

In one study, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and shown to selectively inhibit the T790M activating mutant of EGFR with up to 104-fold greater potency compared to the wild-type EGFR. nih.gov Another study on novel pyrrolo[2,3-d]pyridine derivatives identified compounds with selective VEGFR2 inhibition and dual inhibition of Her2/VEGFR-2. researchgate.net

The selectivity of these compounds is often assessed through in vitro kinase enzymatic assays against a panel of different kinases. This profiling helps to identify the specific kinases that are inhibited by the compound and to what extent, thereby providing a clear picture of its selectivity and potential off-target activities.

V. Computational Chemistry and Molecular Modeling of 2 Oxan 3 Yl Pyrimidin 5 Amine

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

There are no available MD simulation results to assess the conformational flexibility of 2-(Oxan-3-yl)pyrimidin-5-amine or the stability of its potential complexes with proteins over time.

While general computational methodologies for pyrimidine (B1678525) derivatives are well-established, the specific application to and results for this compound are absent from the current body of scientific work. This highlights an opportunity for future research to explore the computational profile of this compound, which could uncover potential applications and guide experimental studies.

Dynamic Behavior of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic interactions between a ligand, such as this compound, and its target protein. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex, key binding interactions, and the influence of the ligand on the protein's conformational dynamics. mdpi.com

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues provides insight into the flexibility of different parts of the protein. mdpi.com Analysis of the RMSF can show whether the binding of this compound increases or decreases the flexibility of important regions, such as the activation loop of a kinase. nih.gov

Hydrogen bond analysis is crucial for understanding the specific interactions that anchor the ligand in the binding site. For this compound, the pyrimidine nitrogens and the amine group are likely hydrogen bond donors and acceptors. The persistence of these hydrogen bonds throughout the simulation is a strong indicator of their importance for binding affinity. nih.gov

Interactive Table: Hypothetical Molecular Dynamics Simulation Data for a this compound-Kinase Complex
ParameterValueInterpretation
Protein RMSD 1.5 ± 0.3 ÅHigh stability of the protein backbone upon ligand binding.
Ligand RMSD 0.8 ± 0.2 ÅThe ligand remains stably bound in the active site.
Activation Loop RMSF Reduced by 20%Ligand binding stabilizes a key conformational element of the kinase.
Hydrogen Bond Occupancy
Pyrimidine N1 with Residue X> 85%A critical and stable hydrogen bond for anchoring the ligand.
Amine NH2 with Residue Y> 70%A significant, persistent hydrogen bond contributing to affinity.

Conformational Flexibility of the this compound Scaffold

The conformational flexibility of the this compound scaffold is a key determinant of its ability to adopt the optimal geometry for binding to a protein target. nih.gov The primary sources of flexibility in this molecule are the rotation around the single bond connecting the oxane and pyrimidine rings, and the ring puckering of the oxane moiety.

The oxane ring can adopt various conformations, with the chair form being the most stable. However, twist-boat and boat conformations are also possible and may be relevant for protein binding. Computational methods like potential energy surface scanning can be used to determine the energy barriers between these conformations.

The dihedral angle between the pyrimidine and oxane rings is another critical parameter. The preferred orientation will depend on the steric and electronic interactions between the two rings, as well as the interactions with the protein binding pocket. A relaxed scan of this dihedral angle can reveal the low-energy conformations that are most likely to be biologically active.

Interactive Table: Hypothetical Conformational Energy Profile of this compound
ConformationDihedral Angle (Pyrimidine-Oxane)Relative Energy (kcal/mol)Population at 300K (%)
Global Minimum 45°0.065
Local Minimum 1 135°1.220
Local Minimum 2 -30°2.510
Transition State 90°5.0< 1

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. researchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a library of analogs with modifications at various positions on the pyrimidine and oxane rings. Physicochemical descriptors for each analog, such as lipophilicity (logP), molar refractivity, and topological polar surface area (TPSA), would be calculated. These descriptors are then used to build a model that can predict the biological activity of new, unsynthesized compounds. journalwjbphs.com

A robust QSAR model can guide the design of more potent inhibitors by identifying the physicochemical properties that are most important for activity. tandfonline.com For example, the model might reveal that increasing the lipophilicity of a particular substituent is positively correlated with inhibitory activity, while increasing its steric bulk is detrimental.

Interactive Table: Hypothetical QSAR Data for a Series of this compound Analogs
Compound IDR-Group at Pyrimidine C4logPMolar RefractivitypIC50 (Experimental)pIC50 (Predicted by QSAR)
1 -H2.145.26.56.4
2 -Cl2.850.17.27.1
3 -CH32.649.86.86.9
4 -OCH32.051.57.57.6
5 -CF33.250.57.97.8

In Silico Prediction and Optimization of Pharmacokinetic Properties

In addition to potency, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico models are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities.

For this compound, a variety of ADMET properties can be predicted using computational tools. nih.gov Human intestinal absorption (HIA) can be estimated based on physicochemical properties like logP and TPSA. The potential for the compound to cross the blood-brain barrier (BBB) is another important parameter, especially if the target is in the central nervous system.

Metabolic stability is also a key consideration. In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, and which are likely to be inhibited by it. nih.gov This information is critical for avoiding drug-drug interactions. Finally, various toxicity endpoints, such as mutagenicity and cardiotoxicity (e.g., hERG inhibition), can be predicted using models trained on large datasets of known toxic compounds. mdpi.com

The results of these in silico predictions can guide the chemical modification of the this compound scaffold to improve its pharmacokinetic profile. For example, if a compound is predicted to have poor oral absorption, its polarity could be fine-tuned. If it is predicted to be a potent inhibitor of a key CYP enzyme, the part of the molecule responsible for this inhibition could be modified. nih.gov

Interactive Table: Predicted ADMET Profile of this compound
ADMET PropertyPredicted Value/ClassificationDesired Range/Outcome
Human Intestinal Absorption HighHigh
Caco-2 Permeability ModerateHigh
Blood-Brain Barrier (BBB) Penetration LowLow (for non-CNS targets)
CYP2D6 Inhibition Non-inhibitorNon-inhibitor
CYP3A4 Inhibition Non-inhibitorNon-inhibitor
hERG Inhibition Low riskLow risk
Ames Mutagenicity NegativeNegative
Plasma Protein Binding 85%< 95%

Vi. Future Perspectives and Research Directions for Pyrimidine Oxane Hybrid Compounds

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The therapeutic potential of pyrimidine-oxane hybrids is intrinsically linked to the chemical diversity that can be achieved. Future research will heavily focus on developing novel synthetic methodologies that allow for the rapid and efficient generation of diverse compound libraries.

One of the key strategies is the adoption of Diversity-Oriented Synthesis (DOS) . researchgate.netdatapdf.com DOS pathways enable the creation of structurally complex and diverse molecules from simple starting materials, moving beyond the traditional focus on a single target scaffold. researchgate.net For pyrimidine-oxane hybrids, this could involve developing tandem cyclization strategies or multi-component reactions that efficiently assemble the core structure with various functional groups. datapdf.comnih.gov Methodologies like microwave-assisted synthesis and ultrasound irradiation are also being explored to improve reaction yields and reduce synthesis time for novel hybrid pyrimidines. nih.govmdpi.com

Another promising area is the use of privileged substructure-based DOS . datapdf.com This approach utilizes known biologically active scaffolds, like pyrimidine (B1678525), as a foundation to build new polyheterocyclic compounds, thereby increasing the probability of discovering new bioactive molecules. datapdf.com The Biginelli reaction, a classic one-pot synthesis, continues to be a valuable tool for creating a wide array of pyrimidine-based compounds and can be adapted for generating novel hybrids. mdpi.com The goal is to create synthetic pathways that are not only efficient but also highly adaptable, allowing for systematic modification at multiple positions on both the pyrimidine and oxane rings to explore a wider chemical space. nih.gov

Synthetic StrategyDescriptionPotential Advantage for Pyrimidine-Oxane Hybrids
Diversity-Oriented Synthesis (DOS) A synthetic approach aimed at producing a wide range of structurally diverse molecules, rather than focusing on a single target compound.Rapidly generates large libraries of pyrimidine-oxane analogs with varied scaffolds for high-throughput screening.
Multi-Component Reactions (MCRs) Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.Increases synthetic efficiency, reduces waste, and allows for the quick assembly of complex hybrid structures.
Microwave/Ultrasound-Assisted Synthesis The use of microwave or ultrasound energy to accelerate chemical reactions.Shorter reaction times, improved yields, and potential for cleaner reactions compared to conventional heating methods. nih.govmdpi.com
Privileged Substructure-Based DOS A DOS approach that uses a biologically validated core scaffold (like pyrimidine) as a starting point for diversification.Enhances the biological relevance of the synthesized library, increasing the likelihood of identifying potent compounds. datapdf.com

Development of Advanced In Vitro and In Vivo Pharmacological Evaluation Platforms

To accurately assess the therapeutic potential of novel pyrimidine-oxane compounds, the development of more sophisticated and predictive pharmacological evaluation platforms is crucial. The limitations of traditional biochemical assays, which may not accurately reflect the complex cellular environment, are well-documented. reactionbiology.com

Future efforts will focus on the early integration of cell-based assays in the screening cascade. reactionbiology.com These assays provide a more holistic view of a compound's efficacy and potential liabilities. For kinase inhibitors, a common target class for pyrimidine derivatives, this includes:

Cellular Phosphorylation Assays: To confirm that the compound inhibits the target kinase's activity within an intact cell. reactionbiology.com

Cell Proliferation Assays: To determine the compound's impact on cancer cell growth and survival, often using a panel of human cancer cell lines. reactionbiology.commdpi.com

Target Engagement Assays: To verify that the drug candidate physically interacts with its intended target in a cellular context. reactionbiology.com

In addition to in vitro models, there is a growing need for more predictive in vivo models . While traditional xenograft models have been valuable, they often fail to replicate the complexity of human cancers. nih.gov Future research will likely involve the use of more advanced models such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), which can provide more accurate predictions of clinical efficacy. nih.gov The ultimate goal is to create a seamless pipeline from initial in vitro screening to preclinical in vivo testing that can more reliably identify compounds with a higher probability of success in clinical trials. reactionbiology.com

Application of 2-(Oxan-3-yl)pyrimidin-5-amine in Polypharmacology and Multi-Target Drug Design

The "one drug, one target" paradigm has been increasingly challenged by the complexity of diseases like cancer, which often involve multiple redundant signaling pathways. This has led to a growing interest in polypharmacology , the concept of designing single molecules that can modulate multiple targets simultaneously. nih.gov Pyrimidine derivatives are particularly well-suited for this approach due to their versatile structure and ability to interact with various biological targets. nih.gov

The this compound scaffold can serve as a template for designing multi-target kinase inhibitors . nih.gov For example, a single compound could be engineered to inhibit both a primary oncogenic kinase and a kinase involved in a resistance pathway. nih.gov This strategy could lead to more durable therapeutic responses and overcome the challenge of acquired drug resistance. ekb.eg

Beyond oncology, pyrimidine hybrids are being explored for other complex diseases. For instance, new pyrimidine derivatives have been designed as multi-target cholinesterase inhibitors for Alzheimer's disease, also possessing antioxidant and anti-amyloid aggregation properties. nih.govacs.orgnih.gov The future in this area involves the rational design of pyrimidine-oxane hybrids that are precisely tailored to interact with a specific set of disease-relevant targets, offering a more holistic therapeutic intervention. nih.gov

Polypharmacology ApproachTherapeutic RationaleExample Application for Pyrimidine Hybrids
Dual/Multi-Target Kinase Inhibition Simultaneously blocking multiple signaling pathways to achieve a synergistic antitumor effect and prevent or delay drug resistance.Designing a single pyrimidine-oxane molecule to inhibit both EGFR and HER2 in breast cancer. nih.gov
Multi-functional Compounds for Neurodegenerative Disease Addressing the multifaceted nature of diseases like Alzheimer's by targeting different pathological mechanisms with a single agent.A pyrimidine-oxane hybrid that inhibits cholinesterase, chelates metal ions, and reduces amyloid-beta aggregation. nih.govnih.gov
Hybrid Drugs for Overcoming Resistance Combining pharmacophores from different drug classes to create a new molecule with a dual mechanism of action.Fusing a pyrimidine core with another active moiety to combat resistance in infectious diseases or cancer. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of lead optimization, AI and ML algorithms can be used to:

Predict Bioactivity: ML models can be trained on existing data to predict the biological activity of novel pyrimidine-oxane derivatives, helping to prioritize which compounds to synthesize and test. nih.govijcrt.org

Optimize ADMET Properties: AI can predict key pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), guiding the design of compounds with better drug-like characteristics. preprints.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a much broader chemical space than is possible through manual design. ardigen.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxan-3-yl)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis of pyrimidin-5-amine derivatives often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, sodium borohydride reduction in methanol () can stabilize amine intermediates. To optimize yield, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients, as in ) is critical for isolating high-purity products. Parallel reaction screening using automated platforms can accelerate optimization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the structure, particularly the oxane ring protons (δ 3.5–4.5 ppm) and pyrimidine NH₂ signals (δ 6.5–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 271.32 g/mol, as in ). Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while IR spectroscopy identifies functional groups like C-N and C-O bonds .

Q. What initial biological screening assays are appropriate for assessing the bioactivity of this compound?

  • Methodological Answer: Begin with in vitro assays targeting receptors or enzymes structurally related to pyrimidine derivatives. For example:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria ().
  • Anti-inflammatory Potential: COX-1/COX-2 inhibition assays using colorimetric kits.
  • Receptor Binding: Radioligand displacement assays (e.g., adenosine A₂A receptor, as in ). Dose-response curves (IC₅₀) should be generated with triplicate replicates .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges arise in refinement?

  • Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion (e.g., ethanol/water mixtures). Data collection at low temperature (100 K) minimizes thermal motion. For refinement, use SHELXL ( ) to model hydrogen bonding between the oxane oxygen and pyrimidine NH₂. Challenges include:

  • Disordered Solvent Molecules: Apply SQUEEZE (PLATON) to mask electron density.
  • Twinned Crystals: Use the TWIN command in SHELXL for detwinning. Validate with R-factor convergence (<5% discrepancy) .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

  • Methodological Answer: Combine molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) to screen against targets like adenosine A₂A receptors ( ). Molecular dynamics simulations (GROMACS) assess binding stability (RMSD < 2 Å). Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis (kₐ, k𝒹) .

Q. How should researchers address discrepancies between experimental data and computational predictions in the activity of this compound?

  • Methodological Answer: Cross-validate using orthogonal methods:

  • If docking predicts A₂A affinity but in vitro assays show weak activity, re-examine protonation states (pKa shifts in physiological pH) or solvation effects.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Re-analyze crystallographic data ( ) to identify conformational flexibility in the oxane ring that may reduce receptor fit .

Q. What strategies can be employed to resolve racemic mixtures or stereoisomers during synthesis?

  • Methodological Answer: For stereocontrol:

  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in palladium-catalyzed amination ( ).
  • Chiral Chromatography: Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via circular dichroism .

Q. How do modifications to the oxane ring impact physicochemical properties and receptor binding affinity?

  • Methodological Answer: Systematically vary oxane substituents (e.g., 3- vs. 4-position) and analyze:

  • Lipophilicity: LogP measurements (shake-flask method).
  • Solubility: Thermodynamic solubility in PBS (pH 7.4).
  • Binding Affinity: SAR studies using A₂A receptor mutants ( ). For instance, trifluoromethyl groups ( ) enhance metabolic stability but may sterically hinder binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.